![molecular formula C15H20BrNO5 B4988462 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate](/img/structure/B4988462.png)
1-[2-(2-bromophenoxy)ethyl]piperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-bromophenoxy)ethyl]piperidine oxalate, commonly known as BPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity and neuronal signaling.
Mécanisme D'action
BPEP acts as a competitive antagonist of 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate, which is a G protein-coupled receptor that regulates the release of neurotransmitters such as glutamate. By blocking the activity of 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate, BPEP reduces the excitability of neurons and modulates synaptic plasticity, which can have a beneficial effect on neurological disorders.
Biochemical and Physiological Effects:
BPEP has been shown to have a range of biochemical and physiological effects. In animal studies, BPEP has been shown to improve cognitive function and reduce anxiety-like behavior. BPEP has also been shown to reduce the reinforcing properties of drugs of abuse, suggesting that it may be useful in the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPEP is its selectivity for 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate, which allows for more specific targeting of this receptor compared to other compounds. However, BPEP has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments. Additionally, BPEP has a low solubility in water, which can make it challenging to administer in certain experimental setups.
Orientations Futures
There are several future directions for the study of BPEP. One area of research is the development of more potent and selective 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate antagonists that can overcome the limitations of BPEP. Another area of research is the investigation of the therapeutic potential of 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate antagonists in other neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, the use of BPEP as a tool to investigate the role of 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate in synaptic plasticity and neuronal signaling is an area of ongoing research.
Méthodes De Synthèse
The synthesis of BPEP involves the reaction of 2-bromophenol with 2-(2-chloroethyl)piperidine in the presence of a base, followed by the reaction of the resulting product with oxalic acid to form the oxalate salt of BPEP. The yield of this method is around 50%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
BPEP has been extensively studied in the field of neuroscience due to its ability to selectively block 1-[2-(2-bromophenoxy)ethyl]piperidine oxalate. This receptor is involved in various physiological processes such as learning and memory, anxiety, and addiction. BPEP has been shown to have potential therapeutic applications in a range of neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction.
Propriétés
IUPAC Name |
1-[2-(2-bromophenoxy)ethyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.C2H2O4/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15;3-1(4)2(5)6/h2-3,6-7H,1,4-5,8-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVHDWMWIBXEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Bromophenoxy)ethyl]piperidine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4988381.png)
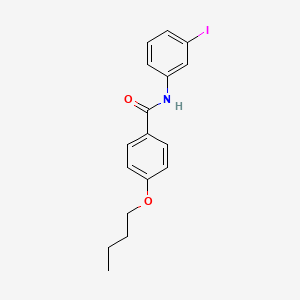

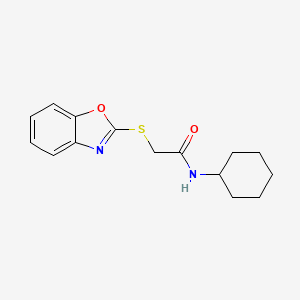
![5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid](/img/structure/B4988415.png)
![2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4988417.png)
![1-[3-(4-methoxyphenoxy)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B4988420.png)
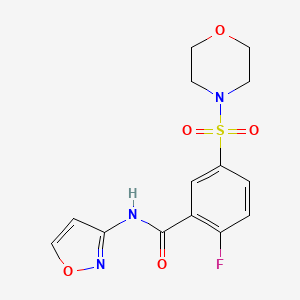
![3-(3-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4988438.png)
![2-amino-7-methyl-4-(2-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4988446.png)
![N-[5-(3,4-diethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4988450.png)
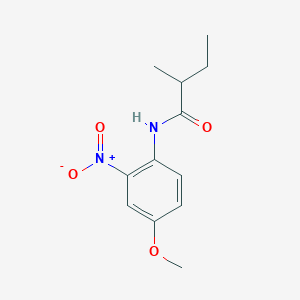
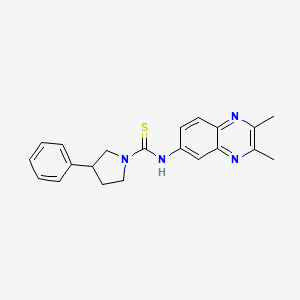
![2-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4988479.png)